molecular formula C7H3F5O B2570908 2,6-Difluoro-3-(trifluoromethyl)phenol CAS No. 2149589-77-3

2,6-Difluoro-3-(trifluoromethyl)phenol

Cat. No.: B2570908
CAS No.: 2149589-77-3
M. Wt: 198.092
InChI Key: JRBABMCOXOLBOS-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)phenol is an organofluorine compound with the molecular formula C7H3F5O and a molecular weight of 198.09 g/mol It is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a phenol ring

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluoro-3-(trifluoromethyl)phenol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented. These properties are crucial for understanding the bioavailability of the compound. Future research will likely focus on these aspects to determine how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound at the molecular and cellular level will become available .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-(trifluoromethyl)phenol typically involves the fluorination of phenol derivatives. One common method includes the reaction of 2,6-difluorophenol with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

2,6-Difluoro-3-(trifluoromethyl)phenol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-3-(trifluoromethyl)phenol is unique due to the combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBABMCOXOLBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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